Product packaging for BIS THF HNS Derivative 3(Cat. No.:)

BIS THF HNS Derivative 3

Cat. No.: B13414257
M. Wt: 271.22 g/mol
InChI Key: VCFNCYVHQSHFRH-FWWHASMVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of BIS THF HNS Derivative 3's Significance in Chemical Biology and Pharmaceutical Science

The primary significance of this compound lies in its role as a key building block for the synthesis of Darunavir, a potent second-generation HIV-1 protease inhibitor. chemicalbook.comchemicalbook.com The bis-THF moiety, ((3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol), is a crucial component of Darunavir's structure, designed to fit within the hydrophobic pocket of the HIV protease and maximize hydrogen bonding interactions with the enzyme's backbone. blucher.com.bracs.org This enhanced binding affinity is a key reason for Darunavir's effectiveness against multidrug-resistant HIV-1 variants. blucher.com.br

The "HNS" (N-hydroxysuccinimide) portion of the derivative is an activating group. smolecule.commdpi.com It converts the bis-THF alcohol into a reactive carbonate ester. This activation is crucial for efficiently coupling the bis-THF moiety to the rest of the drug's molecular framework, typically through the formation of a stable carbamate (B1207046) bond with an amine. smolecule.comacs.org This process is a cornerstone of bioconjugation chemistry, allowing for the stable linking of different molecular fragments under controlled conditions. smolecule.com

Beyond its specific use in Darunavir synthesis, the compound is also of interest in broader chemical biology research. Its structure allows it to function as a bioconjugation agent for attaching biomolecules like proteins, and it has been utilized in cancer research to study protein interactions within tumors. smolecule.com

Historical Context and Evolution of its Research Utility

The research utility of this compound is intrinsically linked to the evolution of HIV/AIDS therapies. The development of the first protease inhibitors, such as Saquinavir, in the mid-1990s marked a turning point in HIV treatment, introducing Highly Active Antiretroviral Therapy (HAART). blucher.com.brrsc.org However, the emergence of drug-resistant HIV strains created an urgent need for new, more resilient inhibitors. blucher.com.brucl.ac.uk

This challenge drove the development of second-generation protease inhibitors, like Darunavir, which were specifically designed to be effective against resistant viral variants. ucl.ac.uknih.gov The design of Darunavir incorporated the novel bis-THF ligand to enhance interactions with the protease backbone, a strategy intended to create a higher genetic barrier to resistance. acs.orgnih.gov

The synthesis of this complex bis-THF core, with its three contiguous chiral centers, became a significant focus of research. nih.gov Early synthetic routes were often inefficient or difficult to scale up. acs.org Consequently, research has focused on developing more practical and cost-effective synthetic pathways. nih.govthieme-connect.com The creation of activated intermediates like this compound represents a key step in streamlining the manufacturing process, providing a stable and reactive component ready for the final coupling steps in the synthesis of Darunavir. acs.org

Relationship to Structurally Related Compounds and Active Pharmaceutical Ingredients (e.g., Darunavir)

This compound is an activated form of a core structural component of Darunavir. The synthesis of Darunavir involves coupling this activated bis-THF unit with a complex amino alcohol backbone. acs.org The precise stereochemistry of the bis-THF moiety, (3R,3aS,6aR), is critical for the final drug's ability to bind effectively to the HIV-1 protease active site. nih.gov

The compound is part of a family of derivatives used in the synthesis and analysis of Darunavir. It is often categorized as a process impurity or a reference standard in analytical method development for the quality control of the final drug product. aquigenbio.comclearsynth.com Other related compounds include various isomers and derivatives that may arise during synthesis, such as 2-epi-Darunavir, which has a different stereochemical configuration and is unlikely to retain the same resilience against resistant HIV strains.

The development of Darunavir has also spurred research into further analogs, modifying the bis-THF P2 ligand or other parts of the molecule to further improve potency and resistance profiles. rsc.orgnih.govnih.gov This includes creating derivatives with C4 ether groups on the bis-THF ring or even expanding it to a tricyclic tris-THF structure to explore new interactions within the enzyme's binding pocket. nih.gov

Data Tables

Table 1: Chemical Identity of this compound

Identifier Value Source
Systematic Name 2,5-Dioxopyrrolidin-1-yl ((3R,3aR,6aS)-hexahydrofuro[2,3-b]furan-3-yl) carbonate chemicalbook.comaquigenbio.comchemicea.com
CAS Number 799241-86-4 chemicalbook.comaquigenbio.com
Molecular Formula C11H13NO7 chemicalbook.com

| Molecular Weight | 271.22 g/mol | chemicalbook.com |

Table 2: Key Compounds in the Synthesis and Evolution of Darunavir

Compound Name Role / Significance Key Structural Feature Source
(3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol The core alcohol intermediate for Darunavir's P2 ligand. Bicyclic bis-tetrahydrofuran (bis-THF) system. chemicalbook.comnih.govthieme-connect.com
This compound Activated intermediate for coupling the bis-THF moiety. bis-THF activated with an N-hydroxysuccinimide (HNS) ester. chemicalbook.comaquigenbio.comacs.org
Darunavir Potent second-generation HIV-1 protease inhibitor. Contains the bis-THF ligand and a sulfonamide backbone. blucher.com.br
Saquinavir A first-generation HIV-1 protease inhibitor. One of the first PIs used in HAART. blucher.com.brrsc.org

| 2-epi-Darunavir | A stereoisomer and impurity of Darunavir. | Different spatial arrangement of atoms, leading to suboptimal binding. | |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13NO7 B13414257 BIS THF HNS Derivative 3

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H13NO7

Molecular Weight

271.22 g/mol

IUPAC Name

[(3aR,4R,6aS)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl] (2,5-dioxopyrrolidin-1-yl) carbonate

InChI

InChI=1S/C11H13NO7/c13-8-1-2-9(14)12(8)19-11(15)18-7-5-17-10-6(7)3-4-16-10/h6-7,10H,1-5H2/t6-,7+,10+/m1/s1

InChI Key

VCFNCYVHQSHFRH-FWWHASMVSA-N

Isomeric SMILES

C1CO[C@@H]2[C@H]1[C@H](CO2)OC(=O)ON3C(=O)CCC3=O

Canonical SMILES

C1COC2C1C(CO2)OC(=O)ON3C(=O)CCC3=O

Origin of Product

United States

Synthetic Strategies and Methodologies for Bis Thf Hns Derivative 3

Established Synthetic Pathways to BIS THF HNS Derivative 3.acs.org

The synthesis of this compound, chemically known as 2,5-Dioxopyrrolidin-1-yl ((3R,3aR,6aS)-hexahydrofuro[2,3-b]furan-3-yl) carbonate, is a multi-step process. chemicalbook.comchemicea.com It is recognized as a useful intermediate in the synthesis of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol, which is a key component of the HIV protease inhibitor, Darunavir. chemicalbook.comdaicelpharmastandards.com

N-Hydroxysuccinimide (NHS) Ester Synthesis via Acid Chlorides.acs.org

A primary method for creating N-Hydroxysuccinimide (NHS) esters involves the reaction of a carboxylic acid with N-Hydroxysuccinimide. thieme-connect.de The carboxylic acid is often activated first to facilitate the reaction. wikipedia.org One common approach is the conversion of the carboxylic acid to a more reactive acid chloride.

The general steps for this synthesis are:

Activation of Carboxylic Acid : The carboxylic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), to form the corresponding acid chloride. This is a crucial step as it makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack.

Reaction with N-Hydroxysuccinimide : The resulting acid chloride is then reacted with N-Hydroxysuccinimide. nih.gov The lone pair of electrons on the nitrogen atom of the hydroxylamine (B1172632) group in NHS attacks the electrophilic carbonyl carbon of the acid chloride.

Elimination : This is followed by the elimination of a chloride ion and a proton to form the stable NHS ester.

This method is widely applicable to a variety of substrates. thieme-connect.de

Role of Reaction Conditions and Catalysis in this compound Formation (e.g., Triethylamine).acs.org

Reaction conditions play a critical role in the successful synthesis of NHS esters. Key factors include the choice of solvent, temperature, and the use of a base catalyst like triethylamine (B128534). sigmaaldrich.com

Solvent : Anhydrous solvents such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) are typically used to prevent hydrolysis of the reactive intermediates and the final product. nih.govsmolecule.comneb.com

Temperature : The reaction is often carried out at controlled temperatures, sometimes starting at 0°C and then proceeding at room temperature, to manage the exothermic nature of the reaction and minimize side reactions. nih.govsmolecule.com

Catalysis (Triethylamine) : Triethylamine (Et₃N) is a commonly used organic base in these reactions. organic-chemistry.orgnih.govacs.org Its primary role is to act as a proton scavenger. During the reaction between the acid chloride and NHS, hydrochloric acid (HCl) is produced as a byproduct. Triethylamine neutralizes the HCl, forming triethylammonium (B8662869) chloride. This prevents the protonation of NHS, which would render it non-nucleophilic, and also prevents acid-catalyzed side reactions. neb.comchemicalbook.com A slight molar excess of triethylamine is often used to ensure the reaction goes to completion. neb.com

Advanced Synthetic Approaches and Chemo-enzymatic Routes

Advancements in synthetic chemistry have led to more sophisticated methods for producing complex molecules like this compound, focusing on stereoselectivity and improved yields.

Stereoselective Synthesis of Hexahydrofuro[2,3-b]furan (B8680694) Moieties within this compound

The hexahydrofuro[2,3-b]furan moiety, also known as the bis-THF ligand, is a critical structural component of this compound and is found in several biologically active natural products. researchgate.net Its stereoselective synthesis is of significant interest.

Several strategies have been developed to achieve high enantiomeric excess (>99%) for the key intermediate, (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol. nih.govnih.gov These include:

Ester-derived titanium enolate based anti-aldol reaction : This method has been reported as a key step in a stereo-controlled synthesis of the bis-THF ligand. nih.govnih.gov

Substrate-controlled hydrogenation and Lewis acid-catalyzed reduction : Another approach utilizes commercially available sugar derivatives as starting materials. researchgate.net

Michael addition and Nef oxidation : Two efficient synthetic routes have been developed based on a diastereoselective Michael addition of nitromethane (B149229) followed by a Nef oxidation and cyclization. acs.orgacs.org

Photocycloaddition : A [2+2]-photocycloaddition followed by hydrogenation and lipase-catalyzed kinetic resolution has also been employed. researchgate.net

Optimization of Synthetic Yields and Purity for Research Applications.acs.org

Optimizing synthetic reactions is crucial for obtaining high yields and purity, which are essential for research applications. sigmaaldrich.comresearchgate.net This involves systematically altering reaction parameters such as catalyst, pH, solvent, temperature, and reaction time. sigmaaldrich.com

For instance, in the synthesis of the bis-THF moiety, the use of DBU and TMG in the Michael addition step was found to increase crude yields and diastereomeric ratios. acs.org The concentration and type of acid used in subsequent steps also significantly impact the product ratio. acs.org

Statistical methods like Design of Experiments (DoE) are powerful tools for optimizing chemical processes by building mathematical models to describe the reaction output based on experimental inputs. nih.govacs.org Purification of the final product is often achieved using techniques like high-performance liquid chromatography (HPLC) or flash column chromatography. smolecule.comneb.com

Analysis of By-products and Impurity Control during this compound Synthesis (e.g., as a Darunavir Impurity).smolecule.comresearchgate.net

This compound is listed as a potential impurity in the synthesis of the antiretroviral drug Darunavir. simsonpharma.comveeprho.comsynzeal.com The control and characterization of such impurities are critical for ensuring the safety and efficacy of the final pharmaceutical product. daicelpharmastandards.com

The formation of by-products can occur at various stages of the synthesis. For example, during the synthesis of NHS esters, the hydrolysis of the ester can occur if water is present, leading to the formation of the original carboxylic acid. nih.gov In the synthesis of the bis-THF moiety, various diastereomers can be formed, and their ratios can be influenced by the reaction conditions. acs.org

Analytical methods such as HPLC and mass spectrometry are used to identify and quantify impurities. e3s-conferences.org Understanding the impurity profile allows for the optimization of the synthetic process to minimize the formation of unwanted by-products. nih.govacs.org

Interactive Data Table: Key Intermediates and Reagents

Compound NameCAS NumberMolecular FormulaRole in Synthesis
This compound799241-86-4C₁₁H₁₃NO₇Target Compound / Darunavir Impurity. chemicea.comsimsonpharma.comveeprho.comsynzeal.com
(3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol288296-64-0C₇H₁₂O₃Key intermediate for the bis-THF moiety. chemicalbook.com
N-Hydroxysuccinimide (NHS)6066-82-6C₄H₅NO₃Reagent for forming the active ester. wikipedia.orgchemicalbook.com
Triethylamine121-44-8C₆H₁₅NBase catalyst.
Darunavir206361-99-1C₂₇H₃₇N₃O₇SActive Pharmaceutical Ingredient. daicelpharmastandards.com

Structural Elucidation and Conformational Analysis of Bis Thf Hns Derivative 3

Spectroscopic Methodologies for BIS THF HNS Derivative 3 Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone technique for elucidating the structure of organic compounds.

¹H NMR: The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. For this compound, distinct signals are expected for the protons on the bis-THF bicyclic system, which are shifted downfield due to the electron-withdrawing effect of the ether oxygens. Protons on carbons adjacent to the ether oxygen typically resonate in the 3.4-4.5 ppm range. The four protons of the N-hydroxysuccinimide ring are chemically equivalent and would appear as a sharp singlet.

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments. The carbon atoms of the bis-THF moiety adjacent to the ether oxygens are expected to appear in the 50-80 ppm range. The carbonyl carbons of the carbonate and the imide functional groups would exhibit characteristic downfield shifts, typically above 150 ppm, confirming their presence.

Mass Spectrometry (MS) is employed to determine the molecular weight and can offer structural clues through fragmentation analysis. High-resolution mass spectrometry (HRMS) would confirm the elemental composition (C11H13NO7) with high accuracy. The fragmentation pattern in mass spectrometry is influenced by the molecule's structure; for esters, cleavage of bonds adjacent to the carbonyl group is a common fragmentation pathway.

Below is a table summarizing the expected NMR chemical shifts for the core components of the molecule.

Functional GroupAtomExpected ¹H NMR Shift (ppm)Expected ¹³C NMR Shift (ppm)
Bis-THF Ring H on C adjacent to ether O3.4 - 4.550 - 80
HNS Ring H on CH₂ groups~2.8 (singlet)~25-30
HNS Ring Carbonyl CN/A~170
Carbonate Carbonyl CN/A~150-160

This interactive table provides hypothetical data based on typical chemical shifts for the respective functional groups.

Vibrational Spectroscopy for Probing Molecular Architecture of this compound

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, serves as a powerful, non-destructive tool for identifying the functional groups within a molecule. These techniques probe the vibrational energy levels of chemical bonds, providing a unique "fingerprint" for the compound.

For this compound, several key vibrational modes would be expected:

C=O Stretching: The molecule contains three carbonyl groups: two in the succinimide (B58015) ring and one in the carbonate linker. These will produce strong, characteristic absorption bands in the IR spectrum, typically in the region of 1700-1820 cm⁻¹. The imide carbonyls may show two distinct bands due to symmetric and asymmetric stretching.

C-O Stretching: The ether linkages within the bis-THF ring system and the C-O bonds of the carbonate group will exhibit strong stretching vibrations in the 1000-1300 cm⁻¹ range of the IR spectrum. Dialkyl ethers typically show a strong C-O band around 1100-1150 cm⁻¹.

The following table details the characteristic vibrational frequencies anticipated for the primary functional groups in this compound.

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Expected Intensity
Imide (HNS) C=O Asymmetric Stretch~1780Strong
Imide (HNS) C=O Symmetric Stretch~1710Strong
Carbonate C=O Stretch~1760-1820Strong
Ether (Bis-THF) C-O-C Stretch1050-1150Strong
Alkyl C-H Stretch2850-3000Medium-Strong

This interactive table outlines the expected vibrational frequencies based on established spectroscopic data for organic functional groups.

Theoretical and Computational Approaches to Conformational Landscape of this compound

While spectroscopic methods confirm the chemical structure, theoretical and computational chemistry are indispensable for understanding the molecule's three-dimensional shape and flexibility—its conformational landscape. For a molecule like this compound, which contains a flexible, fused-ring system, these approaches provide critical insights into its preferred spatial arrangements.

Density Functional Theory (DFT) is a widely used computational method to predict molecular properties. DFT calculations can be used to:

Determine Stable Conformers: The bis-THF ring system can exist in several low-energy conformations, often described as twisted (C₂) or bent (Cₛ) forms. Computational models can calculate the potential energy surface of the molecule, identifying the most stable conformers and the energy barriers between them.

Predict Spectroscopic Data: Theoretical calculations can predict vibrational frequencies. By comparing these calculated frequencies to the experimental IR and Raman spectra, a more accurate assignment of the observed spectral bands can be achieved.

Analyze Electronic Structure: Methods like Natural Bond Orbital (NBO) analysis can be applied to the calculated wavefunction to understand charge distribution and intramolecular interactions that stabilize certain conformations.

The conformational analysis is crucial as the three-dimensional shape of the bis-THF moiety is known to be critical for its function in related biologically active compounds. Computational chemistry provides a powerful lens to explore this landscape, complementing experimental data and offering a deeper understanding of the molecule's behavior at an atomic level.

Reactivity and Mechanistic Investigations of Bis Thf Hns Derivative 3

Fundamental Reactivity of the N-Hydroxysuccinimide Ester Moiety in BIS THF HNS Derivative 3

The reactivity of this compound is primarily dictated by its N-hydroxysuccinimide (NHS) ester functionality. smolecule.com NHS esters are widely recognized as effective acylating agents, crucial for forming stable amide bonds. nih.gov This reactivity is central to their use in bioconjugation, where they are employed to label proteins and other biomolecules. nih.govmdpi.comresearchgate.net

The key reaction involves the nucleophilic attack of a primary amine on the carbonyl carbon of the NHS ester. mdpi.comscience.gov This process, which occurs under physiological or slightly alkaline conditions (pH 7.2-9), results in the formation of a stable amide bond and the release of NHS as a byproduct. smolecule.commdpi.com The reaction is favored due to the good leaving group nature of the N-hydroxysuccinimide. byjus.com

It is important to note that the NHS ester can also undergo hydrolysis, a competing reaction in aqueous environments. rapp-polymere.com The rate of hydrolysis increases with pH. mdpi.com However, the aminolysis reaction is generally more favorable. acs.org

Kinetic and Thermodynamic Studies of Amine Reactivity with this compound

The reaction between NHS esters and amines is a well-studied area of organic chemistry. Kinetic studies have shown that the rate of aminolysis is influenced by several factors, including the structure of the amine, the solvent, and the pH of the reaction medium. acs.orgresearchgate.net

Generally, primary amines are more reactive towards NHS esters than secondary amines. researchgate.net The nucleophilicity of the amine plays a significant role, with more nucleophilic amines reacting faster. researchgate.net

Thermodynamic studies indicate that the formation of an amide bond from an NHS ester and an amine is a highly favorable process, with a significant negative change in Gibbs free energy. mdpi.com This thermodynamic driving force contributes to the efficiency of bioconjugation reactions using NHS esters.

Table 1: Factors Influencing the Kinetics of Amine Reactivity with NHS Esters

Factor Effect on Reaction Rate
Amine Structure Primary amines are generally more reactive than secondary amines. researchgate.net
Nucleophilicity More nucleophilic amines exhibit faster reaction rates. researchgate.net
pH The reaction is typically faster at slightly alkaline pH (7.2-9). smolecule.commdpi.com

| Solvent | The choice of solvent can influence reaction kinetics. researchgate.net |

Bioconjugation Mechanisms Facilitated by this compound

The utility of this compound in bioconjugation stems from its ability to covalently link to biological macromolecules, such as proteins and antibodies. smolecule.commdpi.com This process is essential for various applications, including the development of antibody-drug conjugates and diagnostic imaging agents. nih.govnih.gov

The formation of the stable amide bond between this compound and a primary amine on a biomolecule proceeds through a nucleophilic acyl substitution mechanism. chemistrytalk.orgmasterorganicchemistry.comlibretexts.org This is a two-step process:

Nucleophilic Attack: The primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the NHS ester. This leads to the formation of a tetrahedral intermediate. byjus.comchemistrytalk.org

Leaving Group Departure: The tetrahedral intermediate collapses, and the N-hydroxysuccinimide anion is expelled as a leaving group, resulting in the formation of the stable amide bond. byjus.comchemistrytalk.org

This mechanism is favored because the N-hydroxysuccinimide is a good leaving group, and the resulting amide bond is thermodynamically stable. byjus.commdpi.com

In biological systems, this compound exhibits a high degree of selectivity for primary amines, such as the side chain of lysine (B10760008) residues and the N-terminus of proteins. nih.govmdpi.com This selectivity is crucial for achieving controlled and site-specific modification of biomolecules. semanticscholar.org

While other nucleophilic residues like cysteine, serine, and tyrosine can potentially react with NHS esters, the reaction with primary amines is generally much faster and more efficient under typical bioconjugation conditions. nih.gov This allows for a high degree of specificity in labeling proteins. semanticscholar.org The unique structural combination of the tetrahydrofuran (B95107) ring and the NHS functionality in this compound enhances its stability and reactivity in biological environments, contributing to more efficient bioconjugation processes. smolecule.com

Mechanistic Insights into Interactions of this compound with Biological Macromolecules

The interaction of this compound with biological macromolecules is not limited to the covalent bond formation. The "bis-THF" portion of the molecule, consisting of two tetrahydrofuran rings, can also engage in non-covalent interactions with the protein surface. nih.govnih.gov

Understanding these non-covalent interactions is important for the rational design of bioconjugation reagents with improved properties. nih.gov Techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy are valuable tools for elucidating the detailed interactions between molecules like this compound and their biological targets. smolecule.comnih.gov

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
N-hydroxysuccinimide (NHS)

Computational Chemistry and Molecular Modeling of Bis Thf Hns Derivative 3

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors for BIS THF HNS Derivative 3

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are essential for understanding the intrinsic electronic properties and reactivity of "this compound". These calculations solve approximations of the Schrödinger equation to determine the molecule's ground-state electron density, from which numerous chemical descriptors can be derived.

Research Findings: Studies would typically employ a functional, such as B3LYP, combined with a basis set like 6-31G* to perform geometry optimization and subsequent electronic property calculations. The optimized geometry reveals the most stable three-dimensional arrangement of the atoms, providing precise bond lengths and angles.

From the electronic structure, the molecular electrostatic potential (MESP) map can be generated. For "this compound", the MESP would highlight regions of negative potential (in red) around the carbonyl and ether oxygen atoms, indicating their role as hydrogen bond acceptors. A significant region of positive potential (in blue) would be located on the N-hydroxysuccinimide (NHS) ester group, particularly around the carbonyl carbon adjacent to the succinimidyl nitrogen, marking it as the primary site for nucleophilic attack. This high reactivity is a designed feature, making the compound an effective acylating agent for primary amines. smolecule.com

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for predicting chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability; a smaller gap suggests higher reactivity. For an activated ester like this derivative, the LUMO is expected to be localized significantly on the NHS ester moiety, confirming its electrophilic nature.

Table 1: Representative Quantum Chemical Descriptors for this compound (Illustrative Data)
DescriptorCalculated ValueSignificance
EHOMO (eV)-7.25Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability.
ELUMO (eV)-1.10Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.
HOMO-LUMO Gap (eV)6.15Indicator of chemical stability and reactivity. A smaller gap implies higher reactivity.
Chemical Hardness (η)3.075Measures resistance to change in electron distribution.
Electronegativity (χ)4.175Measures the power of the molecule to attract electrons.
Electrophilicity Index (ω)2.84Quantifies the electrophilic power of the molecule. A higher value indicates greater electrophilicity.

Molecular Dynamics Simulations to Investigate Conformational Dynamics of this compound

While quantum calculations provide a static picture, Molecular Dynamics (MD) simulations reveal the dynamic behavior of "this compound" in a solution environment over time. mazums.ac.ir By simulating the motions of atoms and molecules under classical mechanics principles, MD provides a view of the conformational landscape the derivative can explore.

Research Findings: An MD simulation would be initiated using the optimized geometry from quantum calculations. The molecule would be placed in a simulation box filled with an explicit solvent, such as water or dimethylformamide (DMF), to mimic experimental conditions. smolecule.com The simulation, run for a duration of hundreds of nanoseconds, tracks the trajectory of every atom.

Analysis of this trajectory would focus on the flexibility of the fused hexahydrofuro[2,3-b]furan (B8680694) core and the rotational freedom of the linker connecting it to the NHS ester. The hexahydrofuro[2,3-b]furan moiety, being a bicyclic system, is expected to be relatively rigid, but can still exhibit specific puckering conformations. nih.gov The key dynamic feature would be the torsional rotation around the single bonds of the carbonate linker.

Metrics such as the Root Mean Square Deviation (RMSD) would be used to assess the stability of the simulation and identify conformational shifts. Clustering analysis of the trajectory can identify the most populated conformational states. These states are defined by specific dihedral angles in the linker region, which dictate the spatial orientation of the reactive NHS ester relative to the bis-THF core. Understanding this orientational preference is vital, as it can influence the accessibility of the reactive site to an incoming nucleophile.

Table 2: Major Conformational Clusters of this compound from MD Simulation (Illustrative Data)
Cluster IDPopulation (%)Key Dihedral Angle (τ) RangeDescription
165%160° to 180°An extended conformation where the NHS ester is oriented away from the bis-THF core, making it highly accessible.
225%50° to 70°A partially folded conformation where the NHS ester is brought closer to the bis-THF core.
310%-60° to -80°A folded conformation potentially stabilized by transient intramolecular interactions, partially shielding the reactive site.

In Silico Prediction of this compound's Interactions with Target Biomolecules

In silico docking and reaction modeling can predict how "this compound" interacts with and reacts with target molecules, particularly those containing primary amine groups. nih.gov As an activated intermediate, its primary "interaction" is a covalent conjugation reaction. chemicalbook.com The target biomolecule could be an amino-functionalized linker or the N-terminus of a peptide in a larger synthetic scheme.

Research Findings: The goal is to model the acylation reaction where the derivative transfers its acyl group (the bis-THF carbonate portion) to a nucleophile, releasing N-hydroxysuccinimide as a byproduct. smolecule.com A model nucleophile, such as butylamine, can be used to represent a primary amine on a target molecule.

Molecular docking simulations can first predict the most likely non-covalent binding pose of the amine near the NHS ester. This initial complex is crucial for the reaction to proceed. Following docking, a more sophisticated Quantum Mechanics/Molecular Mechanics (QM/MM) simulation can be employed. In this hybrid method, the reacting region (the NHS ester and the amine's nitrogen) is treated with high-accuracy quantum mechanics, while the rest of the system is treated with classical molecular mechanics. This approach allows for the modeling of bond breaking and bond formation to simulate the entire reaction pathway and calculate the activation energy barrier. A lower activation energy signifies a faster, more favorable reaction.

Table 3: Predicted Interaction and Reactivity with a Model Primary Amine (Illustrative Data)
ParameterValueInterpretation
Docking Score (kcal/mol)-4.5Predicted binding affinity of the initial non-covalent encounter complex. More negative values indicate stronger binding.
Distance (Namine···Ccarbonyl) in Docked Pose (Å)3.2 ÅThe distance between the nucleophilic nitrogen and the electrophilic carbon, indicating a favorable orientation for attack.
Calculated Activation Energy (QM/MM) (kcal/mol)12.5The energy barrier for the covalent bond formation. A low barrier indicates high reactivity under mild conditions.

Rational Design Principles for this compound Analogues

The computational insights gained from studying "this compound" provide a foundation for the rational design of new analogues with tailored properties. nih.gov The goal of such design could be to modulate reactivity, improve stability, or alter the steric profile of the molecule for specific synthetic applications.

Rational Design Principles:

Modulating Reactivity: The electronic nature of the succinimide (B58015) ring can be altered to fine-tune the reactivity of the ester. Introducing electron-withdrawing groups onto the succinimide ring would increase the positive charge on the carbonyl carbon, making it more electrophilic and thus increasing the reaction rate. Conversely, electron-donating groups would decrease reactivity, potentially improving the shelf-life of the compound.

Altering the Linker: The length and flexibility of the carbonate linker can be modified. Replacing the single carbonate group with a longer, more flexible alkyl chain could provide greater reach and reduce steric hindrance in reactions with bulky nucleophiles. Alternatively, incorporating more rigid linkers, such as those containing aromatic rings, could pre-organize the molecule into a specific conformation to enhance reaction selectivity.

Substitution on the Bis-THF Core: While the hexahydrofuro[2,3-b]furan core is a key structural feature, especially in the context of its parent drug target, nih.gov adding substituents at available positions could be explored. For example, adding small, non-polar groups could enhance solubility in organic solvents, while adding polar groups could improve aqueous solubility if needed for specific bioconjugation protocols.

Alternative Leaving Groups: The N-hydroxysuccinimide group is an excellent leaving group, but other activated esters could be designed. Computational modeling could screen alternative leaving groups (e.g., based on pentafluorophenol) to identify candidates that might offer advantages in specific reaction conditions or result in more easily removable byproducts.

Applications of Bis Thf Hns Derivative 3 As a Chemical Probe and Research Tool

Advanced Bioconjugation Strategies Utilizing BIS THF HNS Derivative 3

Bioconjugation is a fundamental strategy for creating probes to track cellular events, elucidate enzyme function, and deliver therapeutic agents. smolecule.com The NHS ester group in this compound is particularly effective for this purpose, as it readily reacts with primary amines (such as the side chain of lysine (B10760008) residues and the N-terminus of proteins) under physiological or slightly alkaline pH conditions to form stable amide bonds. mdpi.comnih.gov

The functionalization of biomolecules with fluorescent dyes or affinity tags is a cornerstone of modern biological research. This compound can serve as a key linker in the synthesis of such probes.

Fluorescent Probes: By reacting this compound with a fluorescent molecule that possesses a primary amine, a reactive probe can be generated. This resulting probe can then be conjugated to a target protein, enabling its visualization and tracking within living cells or tissues. nih.govrsc.org While specific examples utilizing this compound are not extensively documented in peer-reviewed literature, the general principle is well-established. For instance, various fluorescent dyes with amine functionalities can be coupled to NHS esters to create labeling reagents. nih.govrsc.org The choice of fluorophore can be tailored to the specific experimental requirements, such as the desired wavelength of excitation and emission.

Affinity Probes: Affinity probes are designed to bind specifically to a target molecule, facilitating its purification, detection, or the identification of its binding partners. This compound can be used to attach a molecule with high affinity for a specific target (e.g., a small molecule inhibitor or a peptide ligand) to a reporter molecule like biotin. nih.gov The resulting biotinylated probe can then be used in techniques such as affinity chromatography or Western blotting to isolate or detect the target protein and its interacting partners. The general strategy for creating such probes often involves the synthesis of derivatives with functional groups suitable for conjugation. nih.gov

A hypothetical workflow for generating a fluorescently labeled antibody using this compound is presented in the table below.

StepProcedurePurpose
1 Activation of Fluorophore A fluorescent dye containing a primary amine is reacted with an excess of this compound.
2 Antibody Preparation The target antibody is prepared in a suitable buffer at a slightly alkaline pH (e.g., pH 8.0-8.5) to ensure the availability of deprotonated primary amines.
3 Conjugation The activated fluorophore-BIS THF HNS Derivative 3 conjugate is added to the antibody solution and allowed to react.
4 Purification The labeled antibody is separated from unreacted dye and other reagents using techniques like dialysis or size-exclusion chromatography.

Achieving site-specific labeling is crucial for preserving the biological activity of proteins and for conducting precise structural and functional studies. researchgate.netnih.gov While NHS esters typically react with all accessible primary amines, strategies can be employed to achieve a degree of site-specificity with reagents like this compound.

One approach involves engineering the target protein to have a limited number of accessible lysine residues or a uniquely reactive N-terminus. nih.govrsc.org By controlling the stoichiometry of the reaction (i.e., the ratio of the labeling reagent to the protein), it is possible to preferentially label the most reactive sites. scispace.com For smaller peptides synthesized chemically, a specific lysine residue can be incorporated at a desired position for targeted conjugation with this compound. rsc.org

The ability to attach probes to specific sites allows for detailed investigations, such as monitoring conformational changes, mapping binding interfaces, or creating well-defined antibody-drug conjugates for therapeutic research. researchgate.net

Investigation of Biological Pathways and Mechanisms through this compound Functionalization

The functionalization of proteins and other biomolecules with this compound-linked probes provides powerful tools to dissect complex biological pathways.

Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes. nih.govthermofisher.com Chemical cross-linking, facilitated by reagents like this compound, is a valuable technique for studying these interactions. nih.gov In a typical cross-linking experiment, a protein of interest is functionalized with a probe containing a photoreactive group attached via the this compound linker. Upon photoactivation, the probe will covalently bind to interacting proteins that are in close proximity, allowing for their subsequent identification by mass spectrometry. nih.gov

Alternatively, affinity-based pull-down assays can be employed. A protein of interest can be labeled with an affinity tag (e.g., biotin) using this compound. This "bait" protein can then be used to capture its interacting partners ("prey") from a cell lysate. The entire complex can be isolated and the interacting proteins identified. nih.gov

This compound can be utilized to develop probes for studying enzyme activity and inhibition. For instance, an inhibitor of a specific enzyme can be conjugated to a reporter molecule using this derivative. The resulting probe can be used to quantify the amount of active enzyme in a sample or to screen for more potent inhibitors. researchgate.net

In another approach, a substrate of an enzyme can be labeled. The processing of this labeled substrate by the enzyme can then be monitored, providing a direct measure of enzyme activity. thno.orggoogle.com While no specific studies detailing the use of this compound for developing enzyme activity probes have been published, its chemical properties make it a suitable candidate for such applications.

The table below summarizes potential research applications of proteins functionalized with this compound.

Application AreaProbe TypeResearch Goal
Cell Biology Fluorescently labeled proteinVisualize protein localization and trafficking in live cells.
Proteomics Biotinylated proteinIdentify protein-protein interactions through pull-down assays.
Enzymology Labeled inhibitorQuantify enzyme levels and screen for new inhibitors.
Drug Discovery Labeled drug candidateStudy the cellular uptake and distribution of a potential therapeutic.

Radiochemical Synthesis and Application of this compound in Molecular Imaging Research (e.g., PET Ligand Development)

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that allows for the quantitative visualization of biological processes in vivo. nih.gov The development of novel PET ligands is a critical area of research. The NHS ester functionality of this compound makes it a potentially useful tool for the synthesis of PET probes. mdpi.comrsc.org

The general strategy involves conjugating a chelator, which can stably bind a positron-emitting radionuclide, to a targeting molecule (e.g., a peptide, antibody, or small molecule) that has high affinity and specificity for a biological target of interest. mdpi.comacs.orggoogle.com this compound could act as a linker to connect the chelator to the targeting molecule.

For example, a chelator like DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), which is commonly used to chelate radiometals such as Gallium-68 (⁶⁸Ga), could be modified to contain a primary amine. mdpi.com This amine-functionalized chelator could then be reacted with this compound. The resulting activated chelator could subsequently be conjugated to a targeting peptide or antibody. After radiolabeling with ⁶⁸Ga, the resulting PET probe could be used to image the distribution of the target in vivo. mdpi.comrsc.org

While the direct radiochemical synthesis and application of this compound have not been reported in the literature, the modular approach described above is a well-established strategy in the development of new PET imaging agents. mdpi.comrsc.org The stability and reactivity of the NHS ester make this compound a promising candidate for this type of application.

Research on Linker Chemistry for Advanced Drug Delivery Systems utilizing this compound

The development of advanced drug delivery systems, particularly antibody-drug conjugates (ADCs), hinges on the sophisticated design of chemical linkers that connect a targeting moiety, like an antibody, to a therapeutic payload. The stability and cleavage characteristics of this linker are paramount to the efficacy and safety of the therapeutic. Research in this field actively explores novel molecules that can serve as components of these critical linkers.

"this compound," with its full chemical name 2,5-dioxopyrrolidin-1-yl ((3R, 3aR, 6aS)-hexahydrofuro[2, 3-b]furan-3-yl) carbonate, is a compound of interest in this area due to its specific structural features. aquigenbio.com The key to its utility lies in the N-hydroxysuccinimide (NHS) ester group. NHS esters are widely employed in bioconjugation chemistry because they react efficiently and selectively with primary amines, such as those on the lysine residues of proteins, to form stable amide bonds. researchgate.netresearchgate.netthermofisher.comnih.gov This reaction is a cornerstone of methods used to attach drugs or other molecules to antibodies and proteins. researchgate.netnih.gov

The structure of "this compound" provides a valuable tool for researchers investigating new linker strategies. The bis-tetrahydrofuran (bis-THF) portion of the molecule provides a specific, stable scaffold, while the NHS ester acts as a reactive "handle" for conjugation. smolecule.com Scientists can utilize this compound to synthesize and evaluate new linkers, studying how the bis-THF core influences properties such as solubility, stability, and the spatial arrangement between the antibody and the drug.

Table 1: Functional Components of this compound in Linker Research

Structural Component Chemical Group Function in Linker Chemistry Research
Reactive Group N-hydroxysuccinimide (NHS) Ester Enables covalent attachment to primary amines on proteins or other molecules, forming a stable amide bond. thermofisher.comnih.gov
Core Scaffold bis-Tetrahydrofuran (bis-THF) Provides a stable, defined structural backbone for the linker, influencing spatial orientation and physical properties.
Carbonate Linkage Carbonate (-O-(C=O)-O-) Connects the bis-THF core to the NHS ester, forming the complete reactive entity.

Research findings in the broader field of linker chemistry highlight the importance of modular components like "this compound." The design of a linker dictates when and where the therapeutic payload is released. For instance, some linkers are designed to be cleaved by specific enzymes present in tumor environments, while others are sensitive to changes in pH, such as the acidic environment of lysosomes within a cell. nih.gov Non-cleavable linkers, on the other hand, release the drug only after the complete degradation of the antibody carrier. By providing a specific scaffold and a reliable conjugation point, "this compound" allows researchers to focus on incorporating and testing these various release mechanisms.

Table 2: General Types of Linkers in Advanced Drug Delivery Systems

Linker Type Release Mechanism Example Chemical Group
pH-Sensitive Hydrolysis in acidic environments (e.g., endosomes, lysosomes). nih.gov Hydrazone
Enzyme-Cleavable Cleavage by specific enzymes overexpressed in target tissues (e.g., tumors). Peptides (cleaved by cathepsins)
Redox-Responsive Reduction in environments with high glutathione (B108866) (GSH) concentrations (e.g., intracellular space). mdpi.com Disulfide Bonds (-S-S-)
Non-Cleavable Release of drug-linker complex upon lysosomal degradation of the antibody. Thioether (e.g., from a succinimide-thioether linkage) mdpi.com

Role of this compound as an Analytical Reference Standard in Pharmaceutical Research and Quality Control

Beyond its application in exploratory research, "this compound" plays a crucial and well-defined role as an analytical reference standard in the pharmaceutical industry. aquigenbio.comsynzeal.comvenkatasailifesciences.com Specifically, it is often identified as a process-related impurity or degradation product in the manufacturing of the HIV protease inhibitor, Darunavir, which shares the core bis-THF structure. synzeal.comveeprho.compharmaffiliates.com

The control of impurities is a critical aspect of pharmaceutical manufacturing, mandated by regulatory authorities like the U.S. Food and Drug Administration (FDA). veeprho.comraps.org Impurities must be identified, quantified, and controlled within strict limits to ensure the safety, efficacy, and quality of the final drug product. fda.gov High-quality, well-characterized reference standards are essential for this purpose.

"this compound" is used in several key quality control and regulatory processes:

Analytical Method Development: To create and optimize analytical methods, such as High-Performance Liquid Chromatography (HPLC), capable of detecting and separating this specific impurity from the active pharmaceutical ingredient (API) and other related substances.

Method Validation: To formally demonstrate that an analytical method is accurate, precise, specific, and reliable for quantifying the impurity. aquigenbio.comvenkatasailifesciences.com

Quality Control (QC) Testing: For routine testing of batches of the drug substance and drug product to ensure that the level of "this compound" does not exceed the specified, safe limits. aquigenbio.comsynzeal.com

Regulatory Submissions: As part of the data package in Abbreviated New Drug Applications (ANDAs) and Drug Master Files (DMFs), providing justification for impurity limits and demonstrating control over the manufacturing process. aquigenbio.comsynzeal.comvenkatasailifesciences.comraps.org

The availability of "this compound" as a certified reference standard allows pharmaceutical manufacturers to accurately monitor and control their production processes, ensuring that the resulting drug meets all regulatory requirements for purity. synzeal.comvenkatasailifesciences.com

Table 3: Applications of this compound as a Reference Standard

Application Area Purpose
Product Development Aiding in the development of robust manufacturing processes that minimize impurity formation. synzeal.com
Method Validation Used to confirm the performance characteristics of analytical procedures for impurity testing. aquigenbio.comvenkatasailifesciences.com
Quality Control (QC) Routine monitoring of impurity levels in raw materials and finished drug products. aquigenbio.comsynzeal.com
ANDA/DMF Filing Included in regulatory submissions to justify impurity specifications and demonstrate process control. synzeal.comvenkatasailifesciences.com
Stability Studies To identify and quantify degradation products that may form during the shelf-life of the drug. synzeal.com

Table 4: Chemical Identification of this compound

Identifier Value
Chemical Name 2,5-dioxopyrrolidin-1-yl ((3R, 3aR, 6aS)-hexahydrofuro[2, 3-b]furan-3-yl) carbonate aquigenbio.com
CAS Number 799241-86-4 aquigenbio.comaxios-research.com
Molecular Formula C₁₁H₁₃NO₇ aquigenbio.comaxios-research.com
Molecular Weight 271.23 g/mol axios-research.com

Future Perspectives and Emerging Research Areas for Bis Thf Hns Derivative 3

Exploration of Novel Synthetic Routes and Derivatization Strategies

The development of efficient and scalable synthetic methodologies is a cornerstone of chemical and pharmaceutical research. For BIS THF HNS Derivative 3, with the molecular formula C₁₁H₁₃NO₇ and a molecular weight of 271.23, future investigations would need to focus on establishing innovative and efficient synthetic pathways. axios-research.comsynzeal.com Key areas for exploration would include the development of stereoselective syntheses to control the compound's three-dimensional structure, which is often crucial for its biological activity.

Furthermore, derivatization strategies would be essential to create a library of related compounds. This would involve systematically modifying the core structure of this compound to explore how these changes affect its physicochemical properties and potential biological interactions. Such studies are fundamental to understanding structure-activity relationships (SAR) and optimizing the compound for specific applications.

Expanding the Scope of Bioconjugation Targets and Methodologies

Bioconjugation, the process of linking a molecule to a biomolecule such as a protein or antibody, is a powerful tool in drug delivery, medical imaging, and diagnostics. A significant future research avenue for this compound would be to investigate its potential as a payload or linker in bioconjugate chemistry.

Initial research would need to identify suitable functional groups on the this compound molecule that can be used for attachment to biomolecules. Subsequently, researchers could explore various bioconjugation methodologies, including click chemistry and enzymatic ligation, to attach the compound to a wide range of biological targets. The stability and efficacy of these conjugates would then need to be rigorously evaluated in relevant biological models.

Advanced Mechanistic Studies of its Interactions in Complex Biological Environments

Understanding how a compound interacts with biological systems at a molecular level is critical for its development as a therapeutic or research tool. For this compound, advanced mechanistic studies are required to elucidate its mode of action. This would involve a multi-pronged approach, including:

Target Identification: Identifying the specific proteins, enzymes, or other biomolecules that this compound interacts with.

Binding Kinetics: Characterizing the affinity and kinetics of these interactions using techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC).

Cellular Assays: Evaluating the effect of the compound on various cellular processes, such as cell viability, proliferation, and signaling pathways.

These studies would provide invaluable insights into the compound's potential therapeutic applications and any off-target effects.

Integration of this compound in Multimodal Research Tools and Platforms

The convergence of different technologies is leading to the development of sophisticated multimodal research tools. This compound could potentially be integrated into such platforms. For instance, it could be functionalized with imaging agents, such as fluorescent dyes or radioisotopes, to allow for real-time tracking of the compound in biological systems.

Moreover, its incorporation into microfluidic devices or high-throughput screening platforms could enable the rapid and automated evaluation of its biological activity and interactions with a large number of targets. Such integrated platforms would significantly accelerate the pace of research and provide a more comprehensive understanding of the compound's properties and potential applications. The exploration of these future perspectives is essential to unlock the full scientific value of this compound.

Q & A

Q. How can researchers align studies on this compound with current trends in antimicrobial or materials science research?

  • Methodological Answer : Link to emerging topics (e.g., nitroaromatic compounds in biofilm inhibition) via literature reviews. Use tools like Semrush’s Topic Research to identify high-impact keywords (e.g., “HNS derivatives in drug resistance”) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.